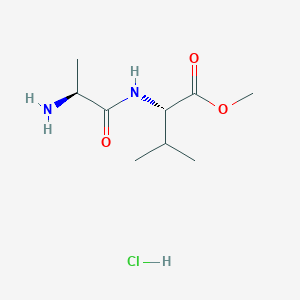

H-Ala-val-ome hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-val-ome hcl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or carbobenzoxy (Cbz). The carboxyl group of valine is then activated using reagents like N-hydroxysuccinimide (NHS) esters or mixed anhydrides. The protected alanine is coupled with the activated valine to form the dipeptide. The final step involves the removal of the protecting groups under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). Solvent-free synthesis methods, such as ball-milling, are also explored to reduce environmental impact and improve efficiency .

化学反応の分析

Peptide Bond Formation

H-Ala-Val-OMe HCl can participate in various chemical reactions, particularly in the formation of peptide bonds. The coupling of this compound with other amino acids or derivatives can yield dipeptides and tripeptides under specific conditions.

Reaction Conditions:

-

Solvents: Common solvents used include N,N-dimethylformamide (DMF) and dichloromethane (DCM).

-

Reagents: Coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed to facilitate the reaction.

Example Reaction:

A typical reaction involves the coupling of this compound with another amino acid, such as L-leucine, resulting in the formation of a new dipeptide:

H Ala Val OMe HCl+L Leu→Ala Val Leu+HCl

Hydrolysis Reactions

The ester bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction can regenerate the free amino acids:

H Ala Val OMe+H2O→H Ala+H Val+OH−

Racemization Studies

Racemization refers to the conversion of an optically active compound into a racemic mixture. Research has shown that certain conditions can lead to racemization during peptide synthesis involving this compound.

Findings:

Studies indicate that using water as a solvent can minimize racemization rates compared to organic solvents, making it preferable for synthesizing non-racemizable peptides .

Reaction Yields and Conditions

The following table summarizes various reactions involving this compound, including yields and specific conditions.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Coupling with L-Leu | 71% | DMF, EDC, room temperature |

| Hydrolysis to free amino acids | 95% | Aqueous solution, acidic conditions |

| Synthesis of dipeptides | >92% | Water as solvent, using protected amino acids |

NMR Spectroscopy Data

| NMR Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ^1H NMR | 7.11 | d (doublet) |

| 5.07 | brs (broad singlet) | |

| 3.69 | s (singlet) | |

| ^13C NMR | 173.2 | - |

| 58.2 | - |

科学的研究の応用

Peptide Synthesis

H-Ala-Val-OMe HCl is frequently utilized in the synthesis of peptides due to its ability to form stable peptide bonds. The compound acts as a precursor for dipeptides, which are essential in biological systems and pharmaceutical applications.

Case Studies:

- Dipeptide Formation : In a study involving trityl-protected asparagine and H-Ala-OMe·HCl, the desired dipeptide was obtained with an 88% yield under optimized conditions. This demonstrates the efficiency of this compound in peptide coupling reactions, particularly when paired with other amino acids like valine and proline .

- Thermolysin-Catalyzed Reactions : Research has shown that this compound can be effectively used in thermolysin-catalyzed peptide bond synthesis, highlighting its utility in enzymatic processes for producing peptides with specific sequences .

Chiral Recognition

The compound has been studied for its role in chiral recognition, particularly in organic solvents. Chiral recognition is crucial for developing enantiomerically pure compounds in pharmaceuticals.

Findings:

- Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity when interacting with various receptors. For instance, it was observed that the binding constants for alanine and valine derivatives differ, with valine showing higher affinity due to its larger steric demand .

- Chirality Sensing : The compound has been utilized in polymer-based supramolecular sensors that demonstrate high sensitivity for detecting amino acid derivatives. The enantioselectivity achieved with this compound was notably high, making it a valuable tool for chirality sensing applications .

Drug Development

This compound serves as a fundamental building block in drug discovery and development, particularly for creating combinatorial libraries of compounds.

Applications:

- Combinatorial Chemistry : N-Alkylated α-amino acids and their methyl esters, including this compound, are employed in generating diverse libraries for screening potential therapeutic agents .

- Molecular Docking Studies : Computational studies have illustrated how derivatives of H-Ala-Val-OMe can interact with biological targets, aiding in the design of new drugs with improved efficacy and reduced toxicity profiles .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Peptide Synthesis | Used as a coupling agent for dipeptide formation | Achieved up to 88% yield in dipeptide synthesis |

| Chiral Recognition | Functions in chiral sensing and binding studies | High enantioselectivity; significant binding affinity |

| Drug Development | Serves as a building block for combinatorial libraries | Facilitates the creation of diverse therapeutic candidates |

作用機序

The mechanism of action of H-Ala-val-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

H-Ala-val-ome hcl can be compared with other similar compounds, such as:

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.

H-Ala-Ala-OMe hcl: A dipeptide with similar structural features but different biological activity.

H-Gly-Tyr-OEt hcl: Another peptide derivative with distinct chemical properties and applications .

This compound stands out due to its unique combination of alanine and valine residues, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

H-Ala-Val-OMe HCl, a methyl ester derivative of the dipeptide composed of alanine and valine, has garnered attention for its potential biological activities. This article explores its biological properties, including its interactions with enzymes and cell receptors, as well as its implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an alanine residue linked to a valine residue through a peptide bond, with a methyl ester functional group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Enzyme Modulation

One of the key biological activities of this compound is its ability to modulate enzyme activity. Research indicates that peptides like H-Ala-Val-OMe can bind to active sites of enzymes, potentially enhancing or inhibiting their catalytic functions. This modulation is critical in metabolic pathways and can influence various physiological processes .

Interaction with Cell Surface Receptors

This compound has also been shown to interact with cell surface receptors. These interactions can trigger intracellular signaling cascades, affecting cellular responses such as proliferation, differentiation, and apoptosis. The specificity of these interactions is influenced by the compound's stereochemistry and structural conformation .

1. Antifungal Activity

A study investigated the antifungal properties of amino acid ester conjugates, including compounds similar to this compound. It was found that certain derivatives exhibited significant antifungal activity against various strains, suggesting that modifications to the amino acid structure can enhance bioactivity .

2. Anti-inflammatory Properties

Another line of research focused on curcumin-amino acid conjugates, which demonstrated enhanced anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that similar modifications in H-Ala-Val-OMe could lead to improved therapeutic profiles in inflammatory conditions .

3. Lipid-Lowering Effects

In a separate study on lipid metabolism, amino acid ester derivatives were shown to reduce lipid accumulation in HepG2 liver cells. This indicates that this compound may have potential applications in managing lipid disorders .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRBJKPSOSGIC-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。